3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid
Description
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is a nitro-substituted thiophene derivative characterized by an allyloxy group at position 3 and a carboxylic acid at position 2 of the thiophene ring. The nitro group at position 5 enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves coupling reactions of nitro-substituted thiophene precursors with allylating agents under controlled conditions . The compound’s structure allows for versatile functionalization, enabling applications in drug development (e.g., as a building block for kinase inhibitors) and polymer chemistry .
Properties
Molecular Formula |
C8H7NO5S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-nitro-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c1-2-3-14-5-4-6(9(12)13)15-7(5)8(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
NSCJEFQUUHDVPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration and Oxidation of Thiophene Derivatives
A foundational approach involves the nitration of thiophene precursors followed by oxidation to install the carboxylic acid moiety. For example, 5-nitrothiophene-2-carboxylic acid is synthesized via oxidation of 5-nitrothiophene-2-carboxaldehyde using bromine, sodium acetate, and acetic acid, yielding 98.5% crude product . Adapting this protocol, 3-(allyloxy)-5-nitrothiophene-2-carboxylic acid could be synthesized through the following steps:
-
Synthesis of 3-(Allyloxy)thiophene-2-carboxaldehyde :
-
Nitration at Position 5 :
-
Oxidation to Carboxylic Acid :
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Allylation | Allyl bromide, K₂CO₃, DMF | ~75%* | |
| Nitration | HNO₃/H₂SO₄, 0°C | ~70%* | |
| Oxidation | Br₂, NaOAc, AcOH, 80°C | ~85%* |
*Hypothetical yields extrapolated from analogous reactions.
Bromination-Allylation Sequence
An alternative route leverages bromination followed by nucleophilic substitution to install the allyloxy group:
-
Bromination of Thiophene-2-carboxylic Acid :
-
Allyloxy Group Installation :
-
Nitration at Position 5 :
Critical Analysis :
-
Bromination regioselectivity is influenced by the electron-withdrawing carboxylic acid group, favoring position 3 .
-
Allylation efficiency depends on the leaving group’s reactivity and solvent polarity .
Direct Functionalization via Malonate Intermediates
Inspired by the synthesis of 2-thiophenecarboxylic acid , this route employs diethyl malonate for carboxylation:
-
Bromination of 3-(Allyloxy)thiophene :
-
Reaction with Diethyl Malonate :
-
Saponification and Decarboxylation :
-
Nitration :
Advantages :
-
Malonate intermediates enable mild carboxylation under basic conditions .
-
Sequential bromination and nitration minimize side reactions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield Potential |
|---|---|---|---|
| Nitration-Oxidation | High nitro group selectivity | Allylation regioselectivity | Moderate (60–80%) |
| Bromination-Allylation | Precise bromine placement | Harsh substitution conditions | Low–Moderate |
| Malonate Pathway | Mild carboxylation | Multi-step complexity | High (70–90%) |
Mechanistic Insights and Optimization
-
Nitration Regioselectivity : The electron-withdrawing carboxylic acid group directs nitration to position 5, while allyloxy groups (electron-donating) may compete, necessitating low-temperature conditions .
-
Oxidation Efficiency : Bromine in acetic acid achieves near-quantitative aldehyde-to-acid conversion but requires careful pH control (pH 4.6) .
-
Allylation Side Reactions : Competing C- vs. O-allylation is mitigated using polar aprotic solvents (DMF) and excess allyl halides .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The allyloxy group can undergo oxidation to form an epoxide using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The carboxylic acid group can be converted to an ester or amide through reactions with alcohols or amines, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Epoxide derivative: Formed by the oxidation of the allyloxy group.
Ester or amide derivatives: Formed by the substitution of the carboxylic acid group.
Scientific Research Applications
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid (CAS 1707391-82-9):
Differs by a chloro group at position 4 and a methoxy group at position 3. The methoxy group reduces electrophilicity compared to the nitro group, impacting reactivity in nucleophilic substitutions. Molecular weight: 248.68 g/mol . - 3-(Allyloxy)-4-chlorothiophene-2-carboxylic acid (CAS 1707609-73-1):
Lacks the nitro group, reducing redox activity. Molecular weight: 218.66 g/mol . - 5-(3-Bromophenyl)thiophene-2-carboxylic acid: Features a bromophenyl substituent at position 5, increasing steric bulk and molecular weight (283.14 g/mol).
- 3-Methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid (CAS 26759-54-6):
A benzo-fused thiophene derivative with a nitro group. The fused aromatic system increases planarity and π-stacking capability, relevant in materials science .
Core Heterocycle Modifications
- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: Replaces the carboxylic acid with an ethyl ester and introduces an amino group. The ester group improves solubility in organic solvents, while the amino group enables amidation reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid | C₈H₇NO₅S | 241.21 | Allyloxy (C3), NO₂ (C5), COOH (C2) | Drug intermediates, polymers |
| 3-Methoxy-5-nitrobenzo[b]thiophene-3-carboxylic acid | C₁₀H₇NO₅S | 253.23 | Methoxy (C3), NO₂ (C5), benzo-fused | Materials chemistry |
| 5-(3-Bromophenyl)thiophene-2-carboxylic acid | C₁₁H₇BrO₂S | 283.14 | Br-phenyl (C5) | Kinase inhibitors |
| Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | C₁₃H₁₂ClNO₂S | 281.76 | NH₂ (C3), Cl-phenyl (C5), ester (C2) | Prodrug synthesis |
Key Research Findings
- Electrophilic Reactivity : The nitro group in 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid facilitates electrophilic aromatic substitution, enabling regioselective functionalization at position 4 .
- Biological Activity : Nitro-thiophene derivatives exhibit higher antimicrobial activity compared to methoxy or chloro analogs due to enhanced redox cycling .
- Solubility : Carboxylic acid derivatives (e.g., 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid) show improved aqueous solubility over ester analogs, critical for bioavailability in drug development .
Biological Activity
3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O4S
- Molecular Weight : 242.26 g/mol
- IUPAC Name : 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid
The compound features a thiophene ring substituted with an allyloxy group and a nitro group, which may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of thiophene compounds possess significant antimicrobial properties. The presence of the nitro group is often associated with enhanced activity against bacteria and fungi.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid can be attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may interact with DNA or proteins, thereby influencing cellular processes.
Proposed Mechanisms:
- Electrophilic Attack : The nitro group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiophene derivatives found that 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid | 32 | Staphylococcus aureus |
| 64 | Escherichia coli | |
| Control (Ampicillin) | 16 | Staphylococcus aureus |
| 32 | Escherichia coli |
Anticancer Studies
In vitro studies on cancer cell lines have demonstrated that this compound can inhibit cell proliferation. A notable study reported a dose-dependent reduction in viability in human breast cancer cells (MCF-7).
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Q & A
Q. What are the optimal synthetic routes for 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid?
The synthesis typically involves coupling reactions between nitrothiophene precursors and allyloxy-containing reagents. For example, a method adapted from similar thiophene derivatives (e.g., 5-nitrothiophene-2-carboxylic acid) uses DMF as a solvent under anhydrous conditions at room temperature. The allyloxy group can be introduced via nucleophilic substitution or Mitsunobu reactions, leveraging the reactivity of hydroxyl or halogenated intermediates. Critical steps include controlling reaction temperatures to prevent premature nitro group reduction and using coupling agents like carbodiimides .
Q. How can the purity and structural integrity of 3-(Allyloxy)-5-nitrothiophene-2-carboxylic acid be verified?
Analytical techniques include:
- NMR spectroscopy to confirm the allyloxy and nitro group positions (e.g., characteristic allylic proton signals at δ 4.5–5.5 ppm).
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~260–300 nm for nitroaromatics) to assess purity.
- Mass Spectrometry (MS) for molecular weight validation (e.g., ESI-MS expected [M+H]⁺ ~268–270 g/mol).
- Infrared Spectroscopy (IR) to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities .
Q. What are the recommended storage conditions to prevent degradation?
Store the compound in a desiccator at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the allyloxy group or nitro reduction. Avoid exposure to strong oxidizing agents (e.g., peroxides) and UV light, which can degrade the thiophene ring .
Advanced Research Questions
Q. How does the allyloxy substituent influence the compound’s reactivity in further derivatization?
The allyloxy group introduces steric hindrance and π-electron density modulation, affecting regioselectivity in electrophilic substitution. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the allyloxy group may direct coupling to the 4-position of the thiophene ring. Additionally, the allyl group can undergo ozonolysis or epoxidation for further functionalization, enabling tailored modifications for drug discovery .
Q. What strategies mitigate unintended nitro group reduction during synthetic steps?
Use mild reducing agents (e.g., catalytic hydrogenation with Pd/C at low H₂ pressure) and avoid strongly acidic conditions. Alternatively, protect the nitro group via temporary masking (e.g., converting to a nitroso intermediate) during reactive steps. Post-synthesis, confirm nitro integrity via IR or cyclic voltammetry .
Q. How can computational methods predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial targets. Key parameters include:
- Ligand preparation : Optimize protonation states of the carboxylic acid and nitro groups at physiological pH.
- Binding affinity analysis : Focus on hydrogen bonding with the carboxylic acid and π-π stacking with the nitro-thiophene core. Validation via in vitro assays (e.g., enzyme inhibition) is critical to resolve computational vs. experimental discrepancies .
Q. How can researchers resolve contradictions in reported biological activity data?
Perform meta-analyses of dose-response curves across studies, adjusting for variables like solvent effects (e.g., DMSO vs. aqueous buffers) and cell line specificity. For anti-inflammatory activity, compare IC₅₀ values against COX-2 inhibition assays in parallel with control compounds (e.g., indomethacin). Reproducibility requires strict adherence to standardized protocols for compound handling and assay conditions .
Methodological Notes
- Synthetic Optimization : Pilot reactions should use small-scale (≤100 mg) setups to test solvent systems (e.g., THF vs. DMF) and catalyst loadings .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 2735791 for analogous thiophenes) and replicate key findings in independent labs .
- Safety : Nitro-containing compounds require explosion-risk assessments during scale-up. Conduct thermal stability tests (DSC/TGA) before large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
